N-Desethyl amodiaquine dihydrochloride is the major, biologically active metabolite of the antimalarial drug Amodiaquine [1] [2] [3]. It is primarily responsible for the therapeutic and toxicological effects of the parent drug [4] [5].
The table below summarizes its core biological activities and physicochemical properties:
| Property / Activity | Description / Value |
|---|---|
| Primary Role | Biologically active metabolite of Amodiaquine; Antiparasitic agent [1] [2] [3] |
| Molecular Weight | 400.73 g/mol [1] [4] [6] |
| Molecular Formula | C₁₈H₂₀Cl₃N₃O [1] [2] |
| CAS Number | 79049-30-2 [1] [4] [6] |
| Purity | ≥95% to ≥98% (varies by supplier) [4] [3] |
| Physical Form | Light yellow to yellow solid powder [4] [3] |
| Mechanism of Action | Potent inhibitor of heme polymerase, leading to toxic heme buildup in malaria parasites [6] |
| Cardiovascular Effects | Contributes to concentration-dependent bradycardia, hypotension, and QT interval prolongation [5] |
The antiparasitic efficacy of this compound has been quantified against specific strains of Plasmodium falciparum. The table below presents the half-maximal inhibitory concentration (IC₅₀) values, which are consistent across multiple commercial and technical sources [1] [2] [3]:
| Malaria Strain | Reported IC₅₀ Value |
|---|---|
| 3D7 | 25 nM |
| V1/S | 97 nM |
In vitro studies on isolated mouse atrial preparations demonstrate direct, concentration-dependent bradycardic effects, with significant reduction in spontaneous beating rate observed at concentrations of 3 μmol/L and 10 μmol/L [5].
For researchers aiming to validate or work with this compound, here are summaries of key experimental approaches derived from the literature.
This protocol is used to determine IC₅₀ values against malaria parasites.
This experimental workflow can be visualized as follows:
In vitro assay workflow for determining antimalarial IC50.
This protocol assesses the compound's direct impact on heart rate.
The relationship between the compound and its observed cardiovascular effects involves multiple physiological systems, as illustrated below:
Proposed pathway for cardiovascular effects of amodiaquine and its metabolite.
Amodiaquine is a 4-aminoquinoline antimalarial that acts as a prodrug; its therapeutic activity is primarily due to its active metabolite, N-desethylamodiaquine (DEAQ) [1] [2] [3].
The dual mechanisms of heme binding and bioactivation to reactive quinoneimines (QI) by AQ and DEAQ.
The tables below summarize key pharmacokinetic parameters and the enzyme kinetics of bioactivation for AQ and DEAQ.
Table 1: Key Pharmacokinetic Parameters of Amodiaquine and Metabolite
| Parameter | Amodiaquine (AQ) | N-desethylamodiaquine (DEAQ) |
|---|---|---|
| Status | Prodrug | Active Metabolite |
| Primary Route of Formation | - | Hepatic (mainly CYP2C8) [3] |
| Half-Life (t₁/₂) | 5.2 ± 1.7 minutes (Parent); 5.3 - 7.7 hours (Systemic) [1] [2] | > 100 hours [2] |
| Systemic Exposure (AUC) | Low | 100 to 240-fold higher than AQ [3] |
| Key Pharmacological Activity | Contributes to activity, but less than DEAQ | Primary determinant of therapeutic effect [3] |
| Key Toxicological Risk | Bioactivation to reactive quinoneimine (AQ-QI) | Bioactivation to reactive quinoneimine (DEAQ-QI) [3] |
Table 2: Enzyme Kinetics of Bioactivation in Human Liver Microsomes
| Parameter | Amodiaquine (AQ) | N-desethylamodiaquine (DEAQ) |
|---|---|---|
| Kₘ (μM) | 11.5 ± 2.0 | 6.1 ± 1.3 |
| Vₘₐₓ (pmol min⁻¹ mg⁻¹) | 59.2 ± 3.2 | 5.5 ± 0.4 |
| CLᵢₙₜ (μl min⁻¹ mg⁻¹) | 5.15 | 0.90 |
| Primary CYP Enzymes Involved | CYP2C8, CYP2C9, CYP3A4, CYP2D6 [3] | CYP2C8, CYP2C9, CYP3A4, CYP2D6 [3] |
For researchers, here are detailed methodologies for two critical experiments: characterizing metabolite kinetics and assessing antimalarial activity.
This LC-MS/MS method quantifies the formation of reactive metabolites by measuring stable glutathione (GSH) adducts [3].
This protocol measures the half-maximal inhibitory concentration (IC₅₀) of compounds against Plasmodium falciparum isolates [6].
Beyond its primary antimalarial mechanism, amodiaquine exhibits other biological activities of research interest.
A major challenge with amodiaquine is its association with rare but severe idiosyncratic hepatotoxicity and agranulocytosis. This is linked to the oxidative bioactivation of both AQ and DEAQ to reactive quinoneimine metabolites (AQ-QI and DEAQ-QI), which can covalently bind to cellular proteins [3]. Given the higher systemic exposure to DEAQ, its bioactivation is considered quantitatively more important for this toxicity [3]. High expression of bioactivating CYPs (CYP2C8, CYP3A4) may be a risk factor [3].
Resistance to AQ/DEAQ is complex but primarily involves mutations in the parasite's transporter proteins, notably the PfCRT K76T mutation [5] [6]. The efficacy of AQ is preserved in combination therapies like Artemisinin-based Combination Therapy (ACT) with artesunate (ASAQ), which remains a WHO-recommended treatment [8].
The tables below summarize the core pharmacokinetic parameters of amodiaquine (AQ) and its active metabolite, desethylamodiaquine (DEAQ), across different populations and study conditions.
Table 1: Pharmacokinetic Parameters from Clinical Studies
| Population & Study Details | Analyte | Terminal Elimination Half-Life (t₁/₂) | Apparent Clearance (CL/F) | Apparent Volume of Distribution (Vz/F) | Exposure (AUC) | Key Findings |
|---|---|---|---|---|---|---|
| Pregnant Women (P. vivax) [1] [2] | AQ | ~10 hours (multiphasic decline) [2] | Not significantly altered by pregnancy [1] | Not significantly altered by pregnancy [1] | ~100-fold lower than DEAQ [2] | No clinically relevant PK differences between pregnancy and postpartum. |
| DEAQ | ~10 days (multiphasic decline) [2] | Not significantly altered by pregnancy [1] | Not significantly altered by pregnancy [1] | ~100-240 fold higher than AQ [2] [3] | Contributes most to the antimalarial effect. | |
| Kenyan Adults (P. falciparum) [4] | AQ | - | 3,410 L/h | 39,200 L | - | First simultaneous PK model for AQ and DEAQ. |
| DEAQ | 211 h | - | - | - | Body weight explained interindividual variability. | |
| Ghanaian Patients (All Ages) [5] | AQ | - | - | - | Median: 875-4201 ng·h/mL* | AQ exposure significantly higher in infants/young children. |
| DEAQ | - | - | - | Not associated with age [5] | - | |
| Paediatric Sickle Cell Disease (SCD) [6] | DEAQ | - | 67 L/h (vs. 15.5 L/h in non-SCD) | 4400 L (vs. 368 L in non-SCD) | Lower median concentrations [6] | Exploratory data suggests altered DEAQ disposition in SCD. |
Note: AUC values varied by age group; median AQ AUC₀–∞ was 4201 ng·h/mL in infants, 1994 ng·h/mL in children 1-5 years, and 875 ng·h/mL in older children/adults [5].
Table 2: In-Vitro Metabolic Profile and Enzyme Kinetics
| Parameter | Amodiaquine (AQ) | Desethylamodiaquine (DEAQ) |
|---|---|---|
| Primary Metabolic Route | CYP2C8-mediated N-desethylation to DEAQ [7] | Further metabolism to bis-desethylamodiaquine (route not fully known) [2] |
| Bioactivation (Reactive Metabolite) | Forms Amodiaquine Quinoneimine (AQ-QI) [3] | Forms DEAQ Quinoneimine (DEAQ-QI) [3] |
| Bioactivation Kinetics in HLM Km (μM) Vmax (pmol/min/mg) CLint (μl/min/mg) | 11.5 ± 2.0 59.2 ± 3.2 5.15 [3] | 6.1 ± 1.3 5.5 ± 0.4 0.90 [3] | | Key CYP Enzymes for Bioactivation | CYP2C8, CYP3A4, CYP2C9, CYP2D6 [3] | CYP3A4, CYP2C8, CYP2C9, CYP2D6 [3] | | Clinical PK Implication | Rapid conversion to DEAQ; low systemic exposure [2] | High and sustained systemic exposure drives efficacy; also primary source of reactive metabolites [3] |
For researchers looking to replicate or adapt these methods, here are details from the cited studies.
This is a validated method for the simultaneous quantification of AQ and DEAQ in plasma [8].
An alternative whole-blood method uses a minimal volume of 20 µL of blood collected into lithium heparin tubes, with analysis via a similar LC-MS/MS method after protein precipitation [5].
Several studies utilized nonlinear mixed-effects modeling (NONMEM, Monolix) to characterize population PK [2] [4] [9].
The pharmacokinetics, efficacy, and toxicity of amodiaquine are governed by its metabolic fate. The following diagram illustrates the core pathways.
Diagram of amodiaquine metabolic pathways showing activation to therapeutic DEAQ and bioactivation to toxic quinoneimines.
The tables below summarize key pharmacokinetic parameters for amodiaquine and desethylamodiaquine across different populations.
Table 1: Population Pharmacokinetic Parameters of Amodiaquine (AQ)
| Population | Clearance (CL/F, L/h) | Volume of Distribution (Vd/F, L) | Half-life | Study Details |
|---|---|---|---|---|
| Nigerian Adults (Healthy) | 2200 [1] | Not Reported (Two-compartment model) [1] | Mean Transit Time: 0.896 h [1] | 34 subjects, PopPK model [1] |
| Kenyan Adults (Malaria patients) | 3410 [2] | 39,200 [2] | Not Reported | 54 patients, PopPK model [2] |
Table 2: Pharmacokinetic Parameters of Desethylamodiaquine (DEAQ)
| Population | Exposure (AUC0–∞, ng·h/mL) | Maximum Concentration (Cmax, ng/mL) | Terminal Half-life | Study Details |
|---|
| Ghanaian Patients (All ages, Malaria)
Accurate measurement of AQ and DEAQ is critical for pharmacokinetic studies. The following validated methods are commonly used.
This is the gold-standard method due to its high sensitivity and specificity [3] [4].
This method is a robust alternative, though generally less sensitive than LC-MS/MS.
The workflow for a typical pharmacokinetic study integrating these methods is shown below.
Figure 2: Workflow of a Typical Amodiaquine/Desethylamodiaquine Pharmacokinetic Study.
The safety profile of amodiaquine is a critical consideration in its use.
The term "heme polymerase" historically refers to the parasite's process of detoxifying free heme by crystallizing it into hemozoin (also known as malaria pigment). Amodiaquine and its active metabolite, desethylamodiaquine, are understood to inhibit this crucial process [1].
The table below summarizes the key mechanistic steps:
| Mechanism Stage | Description | Key Action of Amodiaquine/Desethylamodiaquine |
|---|---|---|
| 1. Hemoglobin Digestion | The malaria parasite ingests and degrades host hemoglobin within its acidic digestive vacuole (DV) to acquire amino acids [2] [3]. | This step is a prerequisite, releasing the toxic by-product. |
| 2. Toxic Heme Release | Hemoglobin proteolysis releases ferriprotoporphyrin IX (Fe(III)heme), which is highly toxic to the parasite as it can disrupt membranes and generate reactive oxygen species [4] [2]. | Leads to the accumulation of the toxic substrate. |
| 3. Natural Detoxification | To survive, the parasite crystallizes over 95% of the free heme into insoluble, inert crystals called hemozoin in a process historically termed "heme polymerization" [5] [2]. | The natural process that the drug disrupts. |
| 4. Drug Inhibition | Amodiaquine is proposed to bind to free heme or the growing hemozoin crystal, preventing further sequestration of toxic heme [4] [6]. | Inhibits hemozoin formation, preventing detoxification. |
| 5. Parasite Death | The resulting accumulation of toxic "free" heme, or heme-drug complexes, leads to parasite death [5] [2]. | The final therapeutic outcome. |
Experimental evidence confirms that amodiaquine causes a dose-dependent decrease in hemozoin and a concomitant increase in toxic free heme in cultured Plasmodium falciparum, which is directly correlated with parasite death [5]. This mechanism is shared with other quinoline antimalarials like chloroquine [5] [6].
Key methodologies from recent studies provide direct evidence for this mechanism of action. The following workflow diagram illustrates a typical integrated approach to validate hemozoin inhibition:
The core experimental validation involves measuring heme species after drug treatment.
While hemozoin inhibition remains a viable drug target, it's important to note that resistance to amodiaquine can occur. This resistance is primarily not due to changes in the hemozoin formation process itself, but rather to mutations in parasite transporters that affect drug accumulation in the digestive vacuole.
The table below summarizes the key physicochemical and solubility data for N-Desethyl Amodiaquine Dihydrochloride gathered from the search results.
| Property | Details |
|---|---|
| CAS Number | 79049-30-2 [1] [2] [3] |
| Molecular Formula | C₁₈H₂₀Cl₃N₃O [1] [2] [3] |
| Molecular Weight | 400.73 g/mol [2] [3] |
| Physical Form | Light yellow to yellow crystalline solid [1] [3] |
| Purity | ≥95% [3] to 99.88% [2] |
| Solubility in DMSO | 62.5 mg/mL (155.97 mM) [2]; Soluble [1] [3] |
| Solubility in Water | 100 mg/mL (249.54 mM) [2]; Soluble [1] [3] |
| Solubility in Methanol | Soluble [1] [3] |
| Storage | -20°C, sealed, away from moisture [1] [2] or 2-8°C [3] |
| Stability | Hygroscopic [1] |
Here are detailed protocols for preparing stock and working solutions of this compound.
This protocol outlines the preparation of concentrated stock solutions for long-term storage [2].
This protocol describes diluting the stock solution to a working concentration for cell-based assays [2].
The following protocol is recommended for preparing a dosing solution suitable for animal studies, ensuring the compound is in solution and the excipients are well-tolerated [2].
Protocol 1:
Protocol 2:
> Critical Note: Dosing solutions for in vivo studies should be prepared fresh on the day of use.
N-Desethyl amodiaquine is the major, biologically active metabolite of the antiparasitic drug Amodiaquine [1] [2] [3]. It is an antiparasitic agent effective against malaria, with reported IC₅₀ values of 97 nM and 25 nM for strains V1/S and 3D7, respectively [1] [2]. Amodiaquine acts as a pro-drug, with its therapeutic efficacy largely attributed to this active metabolite [4] [3]. These notes provide researchers with detailed protocols for preparing stock solutions of N-Desethyl amodiaquine to ensure reproducible results in in vitro and in vivo studies.
The table below summarizes key physicochemical properties and solubility data for N-Desethyl amodiaquine, which are critical for experimental planning and solution preparation.
| Property | Value / Description |
|---|---|
| CAS Number | 79352-78-6 [1] [2] |
| Molecular Formula | C₁₈H₁₈ClN₃O [1] [2] |
| Molecular Weight | 327.81 g/mol [2] |
| Appearance | Light yellow to yellow solid powder [2] [5] |
| Solubility in DMSO | ~100 mg/mL (~305.05 mM) [1] [2] |
This protocol is suitable for creating a concentrated, long-term storage stock for in vitro applications.
For animal studies, the primary DMSO stock must be further diluted into a biocompatible vehicle. Below are three commonly used formulations. Always prepare these working solutions fresh on the day of the experiment.
Protocol 1: Aqueous Solution with Surfactants [2] [5]
Protocol 2: Cyclodextrin-Based Aqueous Solution [2] [5]
Protocol 3: Oil-Based Solution for Prolonged Dosing [2] [5]
The following workflow summarizes the key decision points in the stock solution preparation process:
| Issue | Potential Cause | Suggested Resolution |
|---|---|---|
| Precipitation in stock solution | Solvent evaporation, freeze-thaw cycles, exceeding solubility limit. | Ensure airtight storage, prepare fresh aliquots, and avoid repeated freezing/thawing. Confirm the concentration is within the solubility limit in DMSO [1]. |
| Cloudiness in working solution | Incompatibility between DMSO stock and aqueous/organic vehicle, or poor mixing. | Add co-solvents sequentially and mix thoroughly at each step. Consider using a cyclodextrin-based formulation (Protocol 2) to improve solubility [2] [5]. |
| Unexpected experimental results | Compound degradation or inaccurate concentration. | Use freshly prepared solutions, minimize storage time, and validate stock solution concentration before use. |
N-Desethyl amodiaquine (DEAQ) is the primary active metabolite of the antimalarial drug amodiaquine (AQ), exhibiting significantly prolonged elimination half-life (approximately 11 days) compared to the parent drug (approximately 27 hours). This pharmacokinetic profile makes DEAQ the primary therapeutic driver in amodiaquine-based antimalarial regimens, particularly in artesunate-amodiaquine combination therapies recommended by the WHO for uncomplicated Plasmodium falciparum malaria. The quantitative determination of DEAQ in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial evaluations. The analytical challenge lies in the need for high sensitivity to detect sustained low concentrations during the elimination phase and high selectivity to resolve DEAQ from structurally similar compounds like chloroquine and their metabolites. This document presents comprehensive application notes and detailed protocols for the reliable quantification of DEAQ using high-performance liquid chromatography (HPLC) coupled with various detection methods, with emphasis on method validation parameters and practical implementation considerations for diverse laboratory settings.
The analysis of DEAQ in biological matrices has been accomplished using various chromatographic techniques with different detection methods. The following tables summarize the key characteristics of published methods for simultaneous determination of amodiaquine and its metabolite N-desethyl amodiaquine.
Table 1: Comparison of HPLC and LC-MS/MS Methods for Amodiaquine and N-Desethyl Amodiaquine Analysis
| Detection Method | Matrix | Sample Volume (μL) | Extraction Method | LLOQ (ng/mL) | Analysis Runtime (min) | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | Plasma | 100 | Supported Liquid Extraction (SLE+) | AQ: 1.08, DEAQ: 1.41 | 6.5 | [1] |
| LC-MS/MS | Plasma | 250 | Solid Phase Extraction (SPE) | AQ: 0.25, DEAQ: 1.50 | 3.5 | [1] |
| LC-MS/MS | Plasma | 200 | Protein Precipitation | AQ: 0.3, DEAQ: 0.3 | 21 | [1] |
| HPLC-UV | Plasma | 1000 | Liquid-Liquid Extraction | AQ: 5, DEAQ: 5 | 8 | [1] |
| HPLC-UV | Whole Blood (filter paper) | 100 | Liquid-Liquid Extraction | 50 nM for both | Not specified | [2] |
| IP-LC-MS/MS | Blood | Not specified | Protein Precipitation | AQ: 0.15, DEAQ: 1.50 | Not specified | [3] |
Table 2: Method Validation Parameters for DEAQ Quantification
| Parameter | LC-MS/MS Method [1] | LC-MS/MS Method [4] | HPLC-UV Method [5] |
|---|---|---|---|
| Linear Range (ng/mL) | DEAQ: 1.41-610 | DEAQ: 0.523-253.855 | DEAQ: 200-2500 |
| Recovery (%) | 69-74 | Not specified | 74.3 |
| Intra-assay Precision (%CV) | <15% | Not specified | 3.9-10.1% |
| Inter-assay Precision (%CV) | <15% | Not specified | 2.3-4.6% |
| Retention Time | Not specified | Not specified | Not specified |
This method utilizes supported liquid extraction (SLE+) on an automated liquid handler platform for high-throughput sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The method achieves exceptional sensitivity with lower limits of quantification of 1.08 ng/mL for AQ and 1.41 ng/mL for DEAQ, using only 100 μL of plasma sample, making it ideal for pediatric studies and pharmacokinetic studies with prolonged sampling schedules. [1]
Sample Aliquoting: Pipette 100 μL of plasma samples, calibrators, and quality controls into a 96-well SLE+ plate.
Internal Standard Addition: Add appropriate volumes of stable isotope-labeled internal standards (amodiaquine-D10 and desethylamodiaquine-D5) to all samples except blanks.
Supported Liquid Extraction:
Evaporation and Reconstitution:
Chromatographic Conditions:
Mass Spectrometric Detection:
Data Analysis:
This method utilizes reversed-phase HPLC with UV detection at 340 nm for the determination of AQ and DEAQ in whole blood spotted on filter paper, making it particularly suitable for field studies in remote areas where facilities for storing blood/plasma samples are not available. The method provides adequate sensitivity for therapeutic drug monitoring with a linear range of 100-2500 ng/mL for AQ and 200-2500 ng/mL for DEAQ. [5]
Sample Collection:
Sample Extraction:
Back-Extraction:
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of N-desethyl amodiaquine using supported liquid extraction:
Figure 1: Workflow for LC-MS/MS Analysis of N-Desethyl Amodiaquine Using Supported Liquid Extraction
The sample preparation process can be visualized through the following decision pathway for method selection:
Figure 2: Method Selection Pathway for N-Desethyl Amodiaquine Analysis
According to regulatory guidelines, the developed methods for DEAQ quantification should be thoroughly validated using the following parameters:
Linearity: Calibration curves should demonstrate correlation coefficients (r²) ≥0.99 across the validated range. The LC-MS/MS method shows linearity from 1.41 to 610 ng/mL for DEAQ. [1]
Precision and Accuracy: Intra-batch and inter-batch precision should be within ±15% CV, with accuracy within ±15% of nominal values. The LC-MS/MS method demonstrates precision within acceptance criteria. [1]
Recovery: Extraction efficiency should be consistent and reproducible. The SLE+ method shows absolute recoveries of 66-76% for AQ and 69-74% for DEAQ. [1]
Selectivity: The method should resolve DEAQ from potentially interfering compounds, including amodiaquine, chloroquine, and their metabolites. The HPLC-UV method demonstrates no interference from commonly co-administered antimalarials and antipyretics. [5]
Stability: Analytes should demonstrate stability under storage and processing conditions. The filter paper method demonstrates stability of AQ and DEAQ for at least 19 weeks on filter paper. [2]
Matrix Effects: In LC-MS/MS, matrix effects can significantly impact method performance. Use stable isotope-labeled internal standards to compensate for ionization suppression/enhancement.
Carryover: Implement a washout gradient in the LC method to remove strongly retaining compounds from the column. The LC-MS/MS method successfully eliminated carry-over effects. [1]
Chromatographic Resolution: For challenging separations, consider using alternative stationary phases such as cyano columns for better resolution of AQ and DEAQ. [1]
Extraction Efficiency: If recovery is suboptimal, consider modifying the extraction pH or switching to alternative solvents such as diethyl ether or methyl tert-butyl ether.
The analytical methods for DEAQ quantification have been successfully applied in various research contexts:
Pharmacokinetic Studies: Characterization of DEAQ pharmacokinetic parameters following amodiaquine administration, particularly noting its extensive tissue distribution and slow elimination (t₁/₂ ~ 11 days). [1]
Clinical Trials: Evaluation of drug exposure in patients receiving artemether-lumefantrine plus amodiaquine twice daily for three days (amodiaquine dose of 10 mg base/kg/day). [1]
Bioequivalence Studies: Comparison of different formulations using the sensitive LC-MS/MS methods to establish therapeutic equivalence. [4]
Toxicity Studies: Investigation of cytochrome P450-mediated bioactivation of DEAQ to reactive metabolites, potentially contributing to hepatotoxicity. Multiple CYP isoforms (CYP3A4, CYP2C8, CYP2C9, and CYP2D6) are involved in DEAQ bioactivation. [6]
When implementing these methods in regulated environments, several aspects require attention:
Sample Stability: DEAQ stability should be established under various storage conditions (-20°C, -80°C), freeze-thaw cycles, and in autosampler conditions post-preparation.
Quality Control: Implement multiple levels of quality control samples (low, medium, high) to monitor assay performance during sample analysis.
Dilution Integrity: Verify that samples exceeding the upper limit of quantification can be reliably diluted without affecting accuracy and precision. The LC-MS/MS method demonstrated acceptable dilution integrity for over-curve samples. [1]
Cross-Validation: When transferring methods between laboratories or instruments, perform cross-validation to ensure comparable performance.
The HPLC analysis of N-desethyl amodiaquine, particularly when coupled with mass spectrometric detection, provides robust and sensitive methods for quantifying this important antimalarial metabolite in biological matrices. The supported liquid extraction approach combined with LC-MS/MS detection offers significant advantages for high-throughput laboratories conducting pharmacokinetic studies, while HPLC-UV methods remain valuable for resource-limited settings and therapeutic drug monitoring. The selection of an appropriate method should consider the required sensitivity, available resources, sample matrix, and intended application. Proper method validation and implementation following the detailed protocols provided herein will ensure reliable quantification of DEAQ for clinical and research applications.
N-Desethyl amodiaquine dihydrochloride (DEAQ; CAS 79049-30-2) is a critical bioactive metabolite of the antimalarial drug amodiaquine, formed primarily through cytochrome P450-mediated N-deethylation in the liver. This compound has become an essential research tool in parasitology and drug metabolism studies due to its significant antimalarial activity and role in understanding drug-induced hepatotoxicity. As the principal active metabolite responsible for the therapeutic effects of amodiaquine-based therapies, DEAQ presents researchers with a valuable compound for investigating malaria treatment mechanisms and metabolism-mediated toxicity pathways.
The molecular weight of this compound is 400.74 g/mol with a molecular formula of C₁₈H₂₀Cl₃N₃O [1] [2]. The free base form (CAS 79352-78-6) has a molecular weight of 327.81 g/mol [3]. DEAQ is typically supplied as a light yellow to yellow solid powder with a purity of ≥95% to ≥98% depending on the supplier [1] [3]. The compound is soluble in water (100 mg/mL, 249.54 mM) and DMSO (62.5 mg/mL, 155.97 mM), making it suitable for various experimental applications [2]. Proper storage conditions include 4°C in sealed containers protected from moisture for short-term stability, with long-term storage recommended at -20°C to -80°C [3] [2].
Table 1: Antimalarial Activity of this compound Against Plasmodium falciparum Strains
| Parasite Strain | IC₅₀ Value | Resistance Profile | Experimental System | Reference |
|---|---|---|---|---|
| 3D7 | 25 nM | Chloroquine-sensitive | In vitro culture | [3] [2] |
| V1/S | 97 nM | Chloroquine-resistant | In vitro culture | [3] [2] |
| MRA1239 | Not determined | Artemisinin-sensitive | Ex vivo patient plasma | [4] |
| MRA1240 | Not determined | Artemisinin-resistant | Ex vivo patient plasma | [4] |
Table 2: Pharmacokinetic and Bioactivation Parameters of Amodiaquine and N-Desethyl Amodiaquine
| Parameter | Amodiaquine (AQ) | N-Desethyl Amodiaquine (DEAQ) | Experimental Conditions |
|---|---|---|---|
| Bioactivation Kₘ | 11.5 ± 2.0 μmol/L | 6.1 ± 1.3 μmol/L | Human liver microsomes [5] |
| Bioactivation Vₘₐₓ | 59.2 ± 3.2 pmol/min/mg | 5.5 ± 0.4 pmol/min/mg | Human liver microsomes [5] |
| Bioactivation CLᵢₙₜ | 5.15 μL/min/mg | 0.90 μL/min/mg | Human liver microsomes [5] |
| Relative Internal Exposure | 1X | 100-240X | In vivo human pharmacokinetics [5] |
| Half-life (t₁/₂) | Short (hours) | 20-50X longer than AQ | In vivo human pharmacokinetics [5] [6] |
Table 3: Cytochrome P450 Isoform Contribution to DEAQ Bioactivation
| CYPs Involved | Relative Contribution | Role in Metabolism | Polymorphism Impact |
|---|---|---|---|
| CYP2C8 | Primary (major) | N-deethylation of AQ to DEAQ | Potential variability in DEAQ formation |
| CYP3A4 | Significant | Bioactivation to quinoneimine | Possible susceptibility factor |
| CYP2C9 | Moderate | Bioactivation to quinoneimine | Potential variability in toxicity risk |
| CYP2D6 | Moderate | Bioactivation to quinoneimine | Potential variability in toxicity risk |
| CYP1A1, CYP1B1, CYP2J2 | Minor (extrahepatic) | Bioactivation in extrahepatic tissues | Limited characterization |
Purpose: To evaluate the inhibitory concentration (IC₅₀) of this compound against Plasmodium falciparum strains.
Materials and Reagents:
Procedure:
Technical Notes: Ensure consistent parasite synchronization across experiments. DMSO concentration should not exceed 0.1% in final assay conditions. Include chloroquine as a reference control for resistance monitoring [3].
Purpose: To identify specific cytochrome P450 enzymes responsible for DEAQ bioactivation.
Materials and Reagents:
Procedure:
Technical Notes: Include control incubations without NADPH to assess non-enzymatic formation. Use chemical inhibitors for specific CYPs (sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4) for confirmation [5].
Purpose: To detect and quantify reactive quinoneimine metabolites formed during CYP-mediated metabolism.
Materials and Reagents:
Procedure:
Technical Notes: Synthesize authentic GSH conjugate standards for quantification when possible. Monitor for GSH depletion in control incubations without test compound [5].
Diagram 1: Metabolic Activation Pathways and Mechanisms of N-Desethyl Amodiaquine
The antimalarial activity of DEAQ primarily results from inhibition of heme polymerase in malaria parasites, which prevents detoxification of heme released during hemoglobin digestion [1]. This disruption leads to toxic heme accumulation that is lethal to the parasites. The diagram illustrates the dual pathways of therapeutic action and metabolic activation that determine the compound's efficacy and safety profile.
The hepatotoxicity potential stems from cytochrome P450-mediated oxidation of the 4-aminophenol moiety to a reactive quinoneimine metabolite (DEAQ-QI) [5]. This electrophilic intermediate can be detoxified by glutathione conjugation or may bind covalently to cellular proteins, potentially triggering immune-mediated adverse reactions. The balance between these pathways determines individual susceptibility to DEAQ-mediated hepatotoxicity.
DEAQ serves as a critical reference standard in antimalarial drug development, particularly for investigating the pharmacological activity of amodiaquine-based therapies. Since DEAQ achieves 100-240-fold higher systemic exposure compared to the parent drug, its antimalarial properties predominantly determine treatment outcome [5] [6]. Researchers utilize DEAQ to model the in vivo pharmacokinetic-pharmacodynamic relationship of amodiaquine treatments, establish therapeutic indices, and investigate resistance mechanisms in chloroquine-resistant parasite strains. The compound's activity against both chloroquine-sensitive and resistant strains makes it particularly valuable for understanding cross-resistance patterns.
The bioactivation of DEAQ to reactive metabolites provides a well-characterized model for studying metabolism-dependent drug-induced liver injury [5]. Researchers employ DEAQ to investigate interindividual susceptibility factors in hepatotoxicity, including the impact of CYP polymorphisms, glutathione depletion, and immune response activation. These studies are essential for developing safer analogs with reduced bioactivation potential while maintaining antimalarial efficacy.
DEAQ is extensively used as a probe substrate in reaction phenotyping studies to identify specific CYP isoforms involved in metabolic activation pathways [5]. These investigations help predict drug-drug interaction potential and identify patient populations at increased risk for adverse effects based on genetic polymorphisms in drug-metabolizing enzymes. The well-characterized CYP-dependent bioactivation of DEAQ makes it an excellent tool for studying complex metabolic networks in human liver microsomes and hepatocytes.
With the emergence of artemisinin resistance, DEAQ is investigated in novel combination therapies including triple-drug regimens [4]. Research demonstrates that methylene blue significantly enhances the ex vivo antimalarial activity of artesunate-amodiaquine by 1.9 to 2.9-fold against artemisinin-resistant strains [4]. These findings support the development of optimized combination therapies that extend the useful life of existing antimalarial drugs.
Research Use Only: this compound is strictly for research purposes and not intended for human diagnostic or therapeutic use [1] [3]. Researchers should implement appropriate safety precautions including wearing gloves, lab coats, and eye protection when handling the compound.
Hepatotoxicity Awareness: Investigators should be aware that DEAQ bioactivation can lead to reactive metabolite formation associated with idiosyncratic hepatotoxicity and agranulocytosis [5] [6]. These properties make it essential to implement proper engineering controls and handling procedures to minimize exposure.
Analytical Quality Control: For reliable research results, verify compound purity and identity through appropriate analytical methods (HPLC, LC-MS, NMR) upon receipt. Use lot-specific Certificate of Analysis when provided by manufacturers to ensure experimental reproducibility [1] [7].
N-Desethyl Amodiaquine (NADQ), also known as Desethylamodiaquine (DEAQ), is the primary active metabolite of the antimalarial drug amodiaquine. This metabolite is formed through cytochrome P450-mediated metabolism in the liver and has been identified as a critical determinant of both therapeutic efficacy and toxicity profiles of amodiaquine-based therapies. Following oral administration of amodiaquine, NADQ demonstrates significantly higher systemic exposure compared to the parent drug, with an area-under-curve (AUC) approximately 100- to 240-fold greater than that of amodiaquine. This pharmacokinetic profile is attributed to NADQ's substantially longer elimination half-life (approximately 11 days compared to 27 hours for amodiaquine), making it the dominant therapeutic species throughout most of the treatment course [1] [2].
The pharmacological significance of NADQ extends beyond its role as a mere metabolite. While in vitro studies indicate that amodiaquine is approximately three-fold more potent than NADQ against malaria parasites, the substantially higher and more sustained concentrations of NADQ in vivo mean that the overall therapeutic activity of amodiaquine administration is largely mediated through NADQ [2]. This metabolite possesses potent antiparasitic activity against Plasmodium falciparum strains, with reported IC₅₀ values of 25 nM for the 3D7 strain and 97 nM for the V1/S strain [3]. Beyond its antimalarial properties, NADQ has also been implicated in the idiosyncratic hepatotoxicity associated with amodiaquine therapy, necessitating careful monitoring in clinical use and making reliable analytical methods essential for both therapeutic drug monitoring and toxicity research [4] [2].
N-Desethyl Amodiaquine is available in multiple chemical forms suitable for different research applications. The free base form (CAS: 79352-78-6) has a molecular weight of 327.81 g/mol and the molecular formula C₁₈H₁₈ClN₃O [3]. The dihydrochloride salt (CAS: 79049-30-2) has a molecular weight of 400.73 g/mol and is typically provided as a yellow to dark yellow solid [5]. The compound is highly soluble in various solvents including DMSO (100 mg/mL, 305.05 mM), methanol, and water, facilitating its use in diverse experimental systems [3] [5]. The chemical structure features both quinoline and phenol moieties connected through an amino bridge, with an ethylaminomethyl substituent on the phenolic ring, which is crucial for its pharmacological activity and metabolic fate.
Certified reference materials of N-Desethyl Amodiaquine are characterized by stringent quality controls to ensure reliability and reproducibility in analytical applications. The following table summarizes key specifications for available reference standards:
| Parameter | Specification | Source |
|---|---|---|
| Purity | ≥95% (HPLC) | Sigma-Aldrich [5] |
| Concentration | 1.0 mg/mL in methanol (as free base) | Cerilliant [6] |
| Certification | Certified Reference Material | Cerilliant [6] |
| Packaging | Ampule of 1 mL | Cerilliant [6] |
| Storage | -20°C (solution); 2-8°C (solid) | [6] [5] |
| Expiry | Lot-specific; refer to Certificate of Analysis | [6] |
These certified reference materials are suitable for various analytical techniques including gas chromatography (GC), liquid chromatography (LC), and mass spectrometric applications [6]. The Snap-N-Spike/Snap-N-Shoot packaging format enables convenient direct use without additional preparation steps, minimizing potential errors in dilution and handling [6]. Each batch includes a comprehensive Certificate of Analysis (COA) providing lot-specific data on composition, stability, and appropriate storage conditions to ensure long-term integrity [6].
A high-throughput method for the simultaneous quantification of amodiaquine and its metabolite N-Desethyl Amodiaquine in plasma samples has been developed and validated using liquid chromatography tandem mass spectrometry (LC-MS/MS). This method offers significant advantages including minimal sample volume requirement (100 μL), making it particularly suitable for pediatric studies and clinical trials with limited sample availability [1]. The method employs supported liquid extraction (SLE+) on an automated liquid handler platform, enabling rapid sample processing while maintaining high sensitivity and specificity. The lower limit of quantification (LLOQ) was established at 1.08 ng/mL for amodiaquine and 1.41 ng/mL for N-Desethyl Amodiaquine, demonstrating adequate sensitivity for pharmacokinetic studies [1].
The chromatographic separation is achieved using a reversed-phase Zorbax SB-CN column (50 mm × 4.6 mm, I.D. 3.5 μm) with an isocratic mobile phase consisting of acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) in a 15:85 (v/v) ratio [1]. The use of a cyanopropyl stationary phase provides excellent separation of the structurally similar parent drug and metabolite, which is critical for accurate quantification. The total runtime is 6.5 minutes per sample, making the method suitable for high-throughput applications in large-scale clinical trials [1].
| Parameter | Specification |
|---|---|
| Column | Zorbax SB-CN (50 mm × 4.6 mm, 3.5 μm) |
| Mobile Phase | Acetonitrile:20 mM ammonium formate with 1% formic acid (15:85, v/v) |
| Flow Rate | Not specified in literature; typically 0.4-0.8 mL/min for similar applications |
| Injection Volume | 2 μL |
| Ionization Mode | Electrospray ionization (ESI) positive mode |
| Detection | Multiple reaction monitoring (MRM) |
The method has been comprehensively validated according to regulatory guidelines with the following performance characteristics:
N-Desethyl Amodiaquine is formed from amodiaquine primarily via hepatic cytochrome P450 metabolism, with CYP2C8 identified as the principal isoform responsible for the N-deethylation reaction [2]. Additional CYP enzymes including CYP3A4, CYP2C9, and CYP2D6 also contribute to this metabolic conversion, though to a lesser extent [2]. Once formed, NADQ undergoes further metabolism through multiple pathways, including secondary N-deethylation to N-bisdesethylamodiaquine and hydroxylation to 2-hydroxydesethylamodiaquine [2]. Recent studies have also identified the involvement of extrahepatic CYP enzymes such as CYP1A1, CYP1B1, and CYP2J2 in the metabolism of both amodiaquine and NADQ, potentially contributing to tissue-specific metabolic patterns and toxicity profiles [2].
The metabolic pathway of amodiaquine and the role of NADQ can be visualized through the following diagram:
Figure 1: Metabolic Pathways of Amodiaquine and N-Desethyl Amodiaquine. Reactive quinone imine metabolites (highlighted in yellow) can undergo glutathione conjugation (green) or form protein adducts (red) associated with hepatotoxicity. CYP2C8 is the primary enzyme responsible for NADQ formation, while multiple CYP isoforms contribute to bioactivation. [4] [2]
A clinically significant aspect of NADQ metabolism is its bioactivation to reactive quinone imine species, which has been implicated in the idiosyncratic hepatotoxicity associated with amodiaquine therapy [2]. Both amodiaquine and NADQ can undergo oxidative bioactivation by cytochrome P450 enzymes to form quinone imine metabolites that are capable of covalent binding to cellular proteins. Enzyme kinetic studies using human liver microsomes have demonstrated that the bioactivation of NADQ follows Michaelis-Menten kinetics with a Kₘ of 6.1 ± 1.3 μmol/L and Vₘₐₓ of 5.5 ± 0.4 pmol min⁻¹ mg⁻¹ [2].
N-Desethyl Amodiaquine has been demonstrated to induce concentration-dependent cytotoxicity in human hepatoma HepG2 cells, with studies indicating that NADQ is slightly more toxic than the parent compound amodiaquine [4]. The cytotoxic effects are mediated through the induction of apoptosis, with distinct signaling pathways involved in cell death triggered by amodiaquine versus its metabolite. NADQ treatment markedly increases the phosphorylation of JNK, ERK1/2, and p38, indicating that NADQ-induced apoptosis is primarily mediated through the activation of MAPK signaling pathways [4]. In contrast, amodiaquine-induced apoptosis appears to be mediated mainly through modulation of Bcl-2 family proteins, characterized by decreased levels of anti-apoptotic proteins and increased levels of pro-apoptotic proteins [4].
The differential cytotoxicity mechanisms between amodiaquine and its metabolite NADQ can be visualized as follows:
Figure 2: Differential Cytotoxicity Mechanisms of Amodiaquine and N-Desethyl Amodiaquine. NADQ primarily activates MAPK signaling pathways (yellow), leading to phosphorylation of JNK, ERK1/2, and p38, while amodiaquine mainly dysregulates Bcl-2 family proteins (yellow). Both pathways converge to induce apoptosis (red). [4]
The role of cytochrome P450-mediated metabolism in amodiaquine-induced cytotoxicity has been investigated using HepG2 cells overexpressing specific human CYP enzymes. Studies have demonstrated that CYP2C8 and CYP3A4 overexpressing HepG2 cells show enhanced sensitivity to amodiaquine-induced cytotoxicity compared to control vector cells, confirming that the metabolic conversion to NADQ contributes to the observed toxicity [4]. Furthermore, treatment of CYP2C8 and CYP3A4 overexpressing HepG2 cells with amodiaquine resulted in increased phosphorylation of JNK, ERK1/2, and p38, mirroring the effects observed with direct NADQ treatment [4]. These findings provide direct evidence that CYP-mediated metabolism of amodiaquine to NADQ enhances cytotoxicity through the activation of MAPK signaling pathways.
The experimental workflow for assessing CYP-mediated cytotoxicity is summarized below:
| Step | Procedure | Application |
|---|---|---|
| Cell Culture | Maintain HepG2 cells and CYP-overexpressing variants in Williams' Medium E with 10% FBS | Model system for hepatotoxicity [4] |
| Compound Treatment | Treat cells with indicated concentrations of ADQ, NADQ, or vehicle for 48 hours | Cytotoxicity assessment [4] |
| Viability Assay | MTT reduction assay measuring absorbance at 540 nm | Quantification of cell viability [4] |
| Cytotoxicity Assay | Lactate dehydrogenase (LDH) release measurement | Membrane integrity and cell death assessment [4] |
| Protein Analysis | Western blotting for apoptosis markers and MAPK signaling | Mechanism of toxicity investigation [4] |
The analytical methods for N-Desethyl Amodiaquine quantification have been successfully applied in clinical pharmacokinetic studies and therapeutic drug monitoring. A validated LC-MS/MS method has been implemented in the evaluation of a clinical trial where participants received artemether-lumefantrine plus amodiaquine twice daily for three days (amodiaquine dose of 10 mg base/kg/day) [1]. The method's high sensitivity (LLOQ of 1.41 ng/mL for NADQ) enables accurate characterization of the terminal elimination phase of NADQ, which has an exceptionally long half-life of approximately 11 days [1]. This extended elimination phase results in sustained sub-therapeutic concentrations that may contribute to the development of parasite resistance, making precise monitoring crucial for optimizing dosing regimens.
The applications of NADQ reference standards in pharmaceutical research and clinical monitoring include:
Beyond clinical monitoring, NADQ reference standards are essential tools in various research contexts. In toxicology studies, these standards enable the investigation of metabolic activation pathways and the identification of risk factors for idiosyncratic toxicity [4] [2]. In parasitology research, NADQ is used to evaluate antimalarial activity against different Plasmodium strains and to investigate mechanisms of drug resistance [3]. The availability of certified reference materials with well-characterized properties ensures the reliability and reproducibility of research findings across different laboratories and experimental systems.
N-Desethyl Amodiaquine reference standards require proper handling and storage to maintain stability and ensure safety. Certified solution standards should be stored at -20°C and protected from light to prevent degradation [6]. Solid material should be stored at 2-8°C in a dry environment [5]. The solution form is provided in sealed ampules to maintain integrity and prevent evaporation of the methanolic solvent [6]. Appropriate personal protective equipment including gloves, lab coat, and safety glasses should be worn when handling these materials, particularly given the flammable nature of the methanolic solvent (flash point 9.7°C) [6].
N-Desethyl Amodiaquine reference standards are intended for research use only and are not for human or veterinary drug use [7] [3]. These materials are classified as certified reference materials and are compliant with regulatory guidelines for pharmaceutical analysis and quality control [6] [7]. They are suitable for use in analytical method development, method validation, and quality control applications during synthesis and formulation stages of drug development [7]. The standards also serve as reference materials for traceability against pharmacopeial standards such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [7].
N-Desethyl Amodiaquine is a critical metabolite that determines both the therapeutic efficacy and toxicity profile of amodiaquine antimalarial therapy. The availability of well-characterized reference standards enables accurate quantification in biological matrices and facilitates research into its pharmacological and toxicological properties. The optimized LC-MS/MS method presented here provides a robust, sensitive, and high-throughput approach for NADQ quantification in plasma samples, requiring only minimal sample volume—a particular advantage in pediatric studies and clinical trials with limited sample availability. Understanding the metabolic pathways and cytotoxicity mechanisms associated with NADQ is essential for optimizing the therapeutic use of amodiaquine and mitigating its adverse effects, particularly the idiosyncratic hepatotoxicity that has limited its clinical utility.
N-Desethyl Amodiaquine (NADQ) is the primary active metabolite of the antimalarial drug amodiaquine (ADQ), which is widely used in artemisinin-based combination therapies (ACTs) for treating uncomplicated Plasmodium falciparum malaria. Following oral administration, ADQ undergoes rapid and extensive metabolism to NADQ via cytochrome P450 enzymes, predominantly CYP2C8 and CYP3A4 [1]. While both compounds exhibit antimalarial activity, the metabolite possesses a significantly longer half-life (20-50 times longer than the parent compound), resulting in NADQ achieving 100-240 fold greater systemic exposure compared to ADQ [1]. This pharmacokinetic profile suggests that NADQ contributes substantially to the overall therapeutic efficacy of amodiaquine-based regimens. Understanding the antimalarial potency of NADQ through accurate IC₅₀ determination is therefore essential for drug development, resistance monitoring, and treatment optimization.
The IC₅₀ value (half-maximal inhibitory concentration) provides a quantitative measure of compound potency by indicating the concentration required to inhibit parasite growth by 50% under standardized conditions. For NADQ, established IC₅₀ values against Plasmodium falciparum field isolates have been reported at approximately 67.5 nM based on schizont maturation assays, making it about 3.5 times less potent in vitro than the parent compound amodiaquine (IC₅₀ = 18.2 nM) [2]. However, the clinical relevance of NADQ remains significant due to its superior pharmacokinetic profile. Additionally, research indicates that cross-resistance between amodiaquine and chloroquine may be more closely associated with NADQ than with the parent drug, highlighting the importance of directly evaluating the metabolite's activity [2].
The assessment of NADQ antimalarial activity relies on measuring compound effects on Plasmodium falciparum growth and development through phenotypic assays. The schizont maturation assay represents the gold standard method, quantifying a compound's ability to inhibit the development of immature ring stages into mature schizonts [2]. This method directly measures the compound's effect on the parasite's complete intraerythrocytic developmental cycle. Alternative approaches include luciferase-based viability assays utilizing transgenic parasite lines expressing reporter genes [3], which offer increased sensitivity and throughput but require specialized parasite lines. For comprehensive safety profiling, especially given NADQ's association with hepatotoxicity, parallel cytotoxicity assays in mammalian cell lines (e.g., HepG2 hepatoma cells) are recommended to determine selectivity indices [1] [4].
When designing NADG IC₅₀ experiments, several critical factors must be considered:
Maintain continuous cultures of Plasmodium falciparum in human O+ erythrocytes at 2% hematocrit in complete RPMI 1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, 25 mM HEPES, and 0.2% sodium bicarbonate. Incubate cultures at 37°C in a controlled atmosphere of 5% O₂, 5% CO₂, and 90% N₂. For IC₅₀ assays, use tightly synchronized ring-stage parasites obtained through sorbitol treatment and adjust to starting parasitemia of 0.5-1% [2] [5].
Prepare a 10 mM stock solution of NADQ in DMSO and store in aliquots at -20°C protected from light. For assay use, prepare serial dilutions in complete culture medium to generate 10 concentrations spanning 0.1-1000 nM, with final DMSO concentration not exceeding 0.1%. Verify compound integrity and concentration using HPLC or immunoassay methods when possible [6] [7]. Include control wells containing equivalent DMSO concentrations without compound for normalization.
Table 1: Recommended NADQ Dilution Series for IC₅₀ Determination
| Concentration (nM) | Volume from Stock | Dilution Medium | Final Well Concentration |
|---|---|---|---|
| 1000 | 10 µL of 100 µM | 990 µL | 1000 nM |
| 500 | 500 µL of 1000 nM | 500 µL | 500 nM |
| 100 | 200 µL of 500 nM | 800 µL | 100 nM |
| 50 | 500 µL of 100 nM | 500 µL | 50 nM |
| 10 | 200 µL of 50 nM | 800 µL | 10 nM |
| 5 | 500 µL of 10 nM | 500 µL | 5 nM |
| 1 | 200 µL of 5 nM | 800 µL | 1 nM |
| 0.5 | 500 µL of 1 nM | 500 µL | 0.5 nM |
| 0.1 | 100 µL of 1 nM | 900 µL | 0.1 nM |
The schizont maturation assay measures a compound's ability to inhibit the development of early ring-stage parasites into mature schizonts over a single intraerythrocytic cycle [2]. This method provides a direct assessment of antimalarial activity against the complete parasitic developmental process.
As an alternative to labor-intensive microscopic evaluation, the LDH assay measures parasite viability through the quantification of parasite-specific lactate dehydrogenase activity [1]. This method offers advantages for higher throughput screening.
Given the association of NADQ with hepatotoxicity [1] [4], assessment of cytotoxicity in mammalian cells provides crucial safety information. The MTT assay offers a reliable method for quantifying NADQ cytotoxicity in HepG2 hepatoma cells.
Table 2: Expected IC₅₀ Ranges for NADQ in Various Assay Systems
| Assay Type | Biological System | Expected IC₅₀ Range | Reported Reference Values | Key Endpoints |
|---|---|---|---|---|
| Schizont Maturation | P. falciparum field isolates | 40-100 nM | 67.5 nM [2] | % Schizont maturation |
| LDH Viability | P. falciparum laboratory strains | 50-120 nM | Not reported | LDH activity at 650 nm |
| HepG2 Cytotoxicity (MTT) | Human hepatoma cells | 5-15 µM | ~10 µM [1] | % Viability relative to control |
| HepG2 Cytotoxicity (LDH) | Human hepatoma cells | 8-20 µM | Not reported | % LDH release |
Accurate determination of IC₅₀ values requires appropriate curve fitting and statistical analysis. The following methodology ensures reliable quantification of NADQ potency:
Proper interpretation of NADQ IC₅₀ values requires understanding of both pharmacological and clinical context:
Even well-established assay systems may encounter technical challenges that affect data quality and reproducibility. The following table addresses common issues and provides practical solutions:
Table 3: Troubleshooting Guide for NADQ IC₅₀ Assays
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor curve fitting (R² < 0.9) | Inadequate concentration range | Extend range to include full inhibition (0-100%) |
| Compound precipitation | Include solubility enhancers (e.g., 0.01% pluronic F68) | |
| High variability between replicates | Inconsistent parasite synchronization | Optimize sorbitol treatment timing and temperature |
| Edge effects in microplates | Use perimeter wells for blanks only | |
| Unusually low IC₅₀ values | Contaminated stock solution | Verify compound purity and prepare fresh dilutions |
| Excessive parasitemia | Maintain starting parasitemia at 0.5-1% | |
| Inconsistent results with reference compounds | Mycoplasma contamination | Regularly test cultures for mycoplasma |
| Serum batch variability | Use consistent, characterized serum batches |
Robust IC₅₀ determination requires rigorous quality control measures and validation procedures:
The following diagram illustrates the relationship between NADQ metabolism, mechanism of action, and assay endpoints:
Diagram Title: NADQ Mechanisms and Assay Endpoints
Desethylamodiaquine (DAQ) is the primary active metabolite of the antimalarial drug amodiaquine (AQ), possessing significantly prolonged elimination half-life (approximately 11-12 days) compared to the parent compound (approximately 27 hours) [1] [2]. This pharmacokinetic profile makes DAQ responsible for the majority of the sustained antimalarial activity following AQ administration, particularly when used in combination with artesunate (ASAQ) for uncomplicated Plasmodium falciparum malaria [1] [3]. Therapeutic drug monitoring of both AQ and DAQ is therefore essential for establishing pharmacokinetic-pharmacodynamic relationships, determining optimal dosing regimens, and distinguishing between inadequate drug exposure and emerging drug resistance in clinical settings [3].
The development of sensitive and robust bioanalytical methods for DAQ quantification presents significant challenges due to the need for low detection limits, small sample volumes (especially in pediatric populations), and adaptability to resource-limited settings where malaria is endemic [1] [2]. This application note comprehensively details established chromatographic methods for DAQ detection, focusing on both plasma and dried blood spot (DBS) matrices, with complete experimental protocols optimized for implementation in research and clinical laboratories.
Multiple analytical approaches have been developed for the quantification of desethylamodiaquine across different biological matrices. The following tables summarize the key characteristics of these methods, enabling researchers to select the most appropriate methodology for their specific application.
Table 1: Comparison of Sample Preparation Methods for Desethylamodiaquine Quantification
| Method Type | Sample Volume | Extraction Efficiency | Throughput | Matrix | Key Advantages |
|---|---|---|---|---|---|
| Supported Liquid Extraction (SLE+) | 100 µL plasma | 69-74% | High (automated) | Plasma | Excellent clean-up, minimal phospholipid interference [1] |
| Dried Blood Spot (DBS) | 50 µL whole blood (≈15 µL extracted) | Not specified | Medium-high | Whole blood | Minimal invasive sampling, ease of storage/transport [2] |
| Liquid-Liquid Extraction (LLE) | 100 µL - 1 mL | 75-81% | Low-medium | Plasma, whole blood | Well-established, no specialized equipment [4] [5] |
| Protein Precipitation | 200 µL | 63-78% | High | Plasma | Rapid, simple procedure [1] |
| Solid Phase Extraction (SPE) | 100-250 µL | 85-86% | Medium | Plasma | Clean extracts, good sensitivity [1] |
Table 2: Analytical Performance Characteristics Across Detection Methods
| Detection Method | LLOQ for DAQ | Linear Range | Precision (%CV) | Runtime | Application Context |
|---|---|---|---|---|---|
| LC-MS/MS (SLE+ plasma) | 1.41 ng/mL | 1.41-610 ng/mL | <15% | 6.5 min | High-throughput clinical studies [1] |
| LC-MS/MS (DBS) | 3.13 ng/mL | 3.13-1570 ng/mL | <15% | Not specified | Resource-limited settings, pediatrics [2] |
| IP-LC-MS/MS | 1.50 ng/mL | 1.50 - upper range not specified | Not specified | Not specified | Alternative separation mechanism [6] |
| HPLC-UV | 5-100 ng/mL | Variable | <10.5% | 8-24 min | Limited resource settings [4] [7] [5] |
| HPLC-UV (DBS) | 32.8 ng/mL | 200-2500 ng/mL | <10.1% | Not specified | Field-adapted settings [5] |
The choice of analytical method for DAQ quantification depends on several factors:
Working Solution Preparation: Prepare working solutions of DAQ and DAQ-D5 IS by diluting stock solutions (1 mg/mL) in acetonitrile-water (50:50, v/v) [1].
Calibration Standards and QCs: Prepare calibration standards in blank plasma ranging from 1.41–610 ng/mL and quality control samples at three levels (4.64, 56.4, 524 ng/mL) [1].
Supported Liquid Extraction:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Data Analysis:
The following workflow diagram illustrates the complete SLE+ extraction and analysis procedure:
Blood Spot Collection:
Storage Conditions:
Punching:
Extraction:
Chromatographic Conditions:
Mass Spectrometric Conditions:
The following workflow summarizes the DBS method from sample collection to analysis:
All methods should undergo comprehensive validation following regulatory guidelines (FDA, EMA). Key validation parameters include:
The validated methods described herein have been successfully applied in numerous clinical pharmacokinetic studies. Notably:
The analytical methods detailed in this application note provide robust, sensitive, and validated approaches for the quantification of desethylamodiaquine in both plasma and dried blood spot matrices. The high-throughput SLE+ method offers advantages for clinical trials with large sample numbers, while the DBS method provides a practical solution for resource-limited settings and pediatric studies. Implementation of these protocols enables reliable therapeutic drug monitoring and pharmacokinetic studies essential for optimizing antimalarial therapy and combating drug resistance.
N-Desethyl amodiaquine (DEAQ) is the major and active metabolite of the antiparasitic drug Amodiaquine [1]. It is formed in the body through a process of N-de-ethylation and is responsible for conferring the majority of the anti-malarial effect of its parent drug [2]. Beyond its antimalarial activity, research also suggests that the parent compound, Amodiaquine, has potential as a ribosome biogenesis inhibitor in cancer research, which may extend to its active metabolite [3].
The table below summarizes the key data available for N-Desethyl amodiaquine, which is essential for planning in vitro experiments.
| Property | Value / Description | Source / Reference |
|---|---|---|
| Biological Role | Major & active metabolite of Amodiaquine | [1] |
| Molecular Target | Not fully specified (derived from antimalarial) | [1] |
| IC₅₀ (Strain V1/S) | 97 nM | [1] |
| IC₅₀ (Strain 3D7) | 25 nM | [1] |
| Molecular Formula | C₁₈H₁₈ClN₃O | [1] |
| Molecular Weight | 327.81 g/mol | [1] |
| CAS Number | 79352-78-6 | [1] |
| PubChem CID | 122068 | [4] [1] |
| Log P | 4.91 (indicates high lipophilicity) | [1] |
A critical first step for any in vitro study is the preparation of a stable and accurate stock solution. The following protocol is adapted from the solubility data available for DEAQ [1].
Primary Stock Solution (e.g., 10-100 mM in DMSO):
Working Solution in Aqueous Buffer:
For researchers investigating the antiparasitic effects of DEAQ, the following workflow outlines the key steps from sample processing to data analysis. This is based on analytical methods used for pharmacokinetic studies, which are crucial for validating in vitro findings [2] [5].
The parent drug Amodiaquine has been shown to inhibit ribosome biogenesis, an emerging target in cancer therapy. The following diagram illustrates this potential mechanism of action, which may be shared by DEAQ given its role as the active metabolite [3].
N-Desethyl Amodiaquine Dihydrochloride is the major bioactive metabolite of the anti-malarial drug Amodiaquine [1] [2] [3]. Ensuring its stability is critical for obtaining reliable research results.
The table below summarizes the core storage information:
| Property | Specification |
|---|---|
| CAS Number | 79049-30-2 [1] [2] |
| Molecular Formula | C₁₈H₁₈ClN₃O • 2HCl [1] [2] |
| Form | Solid powder [2] |
| Recommended Long-Term Storage | -20°C or -80°C, sealed, protected from moisture [2] |
Adhering to these specific conditions is essential for maintaining the compound's integrity.
Solid Powder Storage:
Solution Storage:
Shipping & Short-Term Handling:
Here are solutions to frequently encountered problems in the laboratory.
| Issue | Possible Cause | Solution |
|---|---|---|
| Unexpected Precipitation | Solvent evaporation; temperature fluctuation; incorrect solvent. | Check storage container seal. Warm to room temperature and vortex. Confirm solvent compatibility (see solubility table). |
| Loss of Activity | Repeated freeze-thaw cycles; exposure to moisture; storage temperature too high. | Prepare single-use aliquots. Ensure desiccant in storage environment. Verify storage at recommended temperature. |
| Low Recovery in SLE+ | Inefficient extraction; matrix effects. | Optimize supported liquid extraction per published methods; use isotope-labeled internal standard (e.g., N-Desethyl amodiaquine-d5) [4] [5]. |
This section outlines methodologies for handling and analyzing the compound, based on validated procedures.
1. Sample Preparation & Supported Liquid Extraction (SLE) This high-throughput method is ideal for processing plasma samples from pharmacokinetic studies [4].
2. Solubility & Stock Solution Preparation Understanding solubility is key to preparing valid stock solutions.
The workflow from solid storage to experimental analysis can be visualized as follows:
For a poorly water-soluble drug like desethylamodiaquine, the following advanced strategies are considered promising. You can adapt these foundational methods for your experimental work with DEAQ.
| Technique | Key Principle | Reported Efficacy & Considerations |
|---|
| Amorphous Solid Dispersions (ASDs) | Dispersion of API in a polymer matrix to create a high-energy, amorphous state with greater solubility than the crystalline form [1]. | • 8–12-fold increase in drug release reported for fenofibrate (BCS Class II drug) [1]. • Requires characterization (DSC, PXRD) to confirm amorphization and stability [1]. | | Nanocrystal Technology | Reduction of drug particle size to the nanoscale, increasing the surface area for dissolution [2] [1]. | • Applicable via supercritical fluid (SCCO₂) technology [2]. • Effective for drugs with high permeability but low solubility [1]. | | Cyclodextrin Complexation | Formation of an inclusion complex where the drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, enhancing aqueous solubility [1]. | • LightGBM ML algorithms show potential for predicting successful complexation [2]. • Useful for a wide range of hydrophobic compounds. | | Use of Ionic Liquids (ILs) / Deep Eutectic Solvents | Employment of novel, green solvents that can disrupt the crystal lattice of APIs or form soluble complexes [2] [1]. | • Considered a "molecular-level innovation" to overcome solubility and permeability challenges [2] [1]. | | Lipid-Based Systems (e.g., SLNs) | Incorporation of the drug into solid lipid nanoparticles, which can enhance solubility and bioavailability [1]. | • Decision tree (DT) algorithms can be used to predict final particle size [2]. |
Based on the literature, here is a detailed methodology for creating an ASD, a highly effective approach. You can use this as a template for experiments with DEAQ [1].
Here are answers to common challenges you might face during solubility enhancement experiments.
Q1: My ASD shows low dissolution efficiency, not meeting expectations. What could be wrong?
Q2: How can I address the practical challenges of working with a highly lipophilic compound like DEAQ?
Q3: Are there modern, predictive tools that can help save time in formulation development?
Understanding the basic properties of N-DEAQ is the first step in diagnosing and preventing experimental issues like precipitation.
| Property | Value / Information | Relevance for Troubleshooting |
|---|---|---|
| CAS Number | 79352-78-6 [2] [3] | For precise compound identification. |
| Molecular Formula | C₁₈H₁₈ClN₃O [2] [3] | For calculating molar concentrations. |
| Molecular Weight | 327.81 g/mol [2] [3] | For preparing molar solutions. |
| Melting Point | 168-174 °C [2] [3] | Provides a reference for the compound's stability at room temperature. |
| LogP | 4.91 [2] | High value indicates low water solubility and high lipophilicity, a primary cause of precipitation in aqueous buffers. |
| Solubility in DMSO | ~100 mg/mL (~305 mM) [2] | Suggests DMSO is a suitable solvent for preparing stock solutions. |
The following diagram illustrates two primary experimental contexts for working with N-DEAQ, as identified in the literature. Understanding where your experiment fits can help pinpoint the stage where precipitation may occur.
While explicit troubleshooting guides were not found, the search results provide direct information on solvents and formulations used in research settings.
| Formulation | Composition (add sequentially) | Final Concentration Reported |
|---|---|---|
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL |
| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| Formulation 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL |
For researchers dealing with N-DEAQ in biological samples, here is a summarized high-throughput LC-MS/MS method from the literature. Issues like precipitation can also affect sample preparation for analysis [4].
| Parameter | Description |
|---|---|
| Analytes | Amodiaquine & N-Desethylamodiaquine |
| Sample Matrix | Plasma |
| Sample Volume | 100 µL |
| Extraction Method | Supported Liquid Extraction (SLE+) on an automated platform |
| LC Column | Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | Isocratic: Acetonitrile / 20 mM Ammonium Formate with 1% Formic Acid (15:85, v/v) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Lower Limit of Quantification (LLOQ) | 1.41 ng/mL for N-DEAQ |
Why does N-DEAQ precipitate in my aqueous buffer? The high LogP value of 4.91 indicates that N-DEAQ is highly lipophilic (fat-soluble) and has very low solubility in water [2]. When a stock solution in DMSO is added to an aqueous buffer, the compound can easily exceed its low solubility threshold and precipitate.
What can I do to prevent precipitation in my cell culture or assay buffer? The core strategy is to use a solubilizing agent.
Are there any specific monoclonal antibodies for detecting N-DEAQ? The search results indicate that generating highly specific antibodies for N-DEAQ is challenging due to its structural similarity to Amodiaquine (AQ). One study selected a monoclonal antibody (JUN7) against AQ that showed 72.7% cross-reactivity with N-DEAQ, while another (TE7) showed much lower cross-reactivity (9.5%), making it more specific for the parent drug [1].
| Aspect | High-Throughput LC-MS/MS Method | Field-Adapted HPLC-UV Method (Whole Blood) |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] | High Performance Liquid Chromatography with UV detection (HPLC-UV) [2] |
| Sample Matrix | Plasma [1] | Whole blood (on filter paper) [2] |
| Sample Volume | 100 µL [1] | 100 µL [2] |
| Sample Extraction | Supported Liquid Extraction (SLE+) on an automated platform [1] | Liquid-Liquid Extraction (LLE) with di-isopropyl ether [2] |
| Analytical Column | Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm) [1] | Information not specified in abstract |
| Mobile Phase | Acetonitrile and 20 mM ammonium formate with 1% formic acid, pH ~2.6 (15:85, v/v), isocratic [1] | Information not specified in abstract |
| Run Time | 6.5 minutes [1] | Information not specified in abstract |
| Detection | MS/MS [1] | UV at 333 nm [2] |
| LLOQ (Amodiaquine) | 1.08 ng/mL [1] | ~18.2 ng/mL (50 nM) [2] |
| LLOQ (Desethylamodiaquine) | 1.41 ng/mL [1] | ~18.2 ng/mL (50 nM) [2] |
| Extraction Recovery | 66-76% [1] | 48-49% [2] |
| Key Advantage | High sensitivity, high-throughput, robust for clinical trials [1] | Adapted for field use with sample collection on filter paper [2] |
For the high-sensitivity LC-MS/MS method, here is a more detailed workflow based on the research [1]:
1. Reagents and Solutions
2. Sample Preparation (Automated SLE+)
3. LC-MS/MS Instrumental Conditions
The following diagram illustrates the complete automated sample preparation and analysis workflow.
Q1: What is the most critical factor for achieving high sensitivity in desethylamodiaquine quantification? A: The choice of detection method is paramount. LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. For quantifying the low concentrations of desethylamodiaquine during the elimination phase (due to its long half-life), the LLOQ of 1.41 ng/mL provided by LC-MS/MS is often necessary [1]. HPLC-UV methods typically have LLOQs about an order of magnitude higher [2].
Q2: How can I improve sample throughput and reduce manual labor in sample preparation? A: Implementing Supported Liquid Extraction (SLE) on an automated liquid handler platform is highly effective. SLE is easier to use than traditional liquid-liquid extraction as it doesn't require visual phase separation, and automation significantly speeds up the process for large clinical studies [1].
Q3: My analytes are not separating well. What should I check first? A: Verify your chromatographic column and mobile phase. The cited high-throughput method uses a cyanopropyl-based column (Zorbax SB-CN) with an acidic mobile phase (ammonium formate with formic acid). This specific combination was successfully validated for baseline separation of amodiaquine and desethylamodiaquine [1]. Ensure your mobile phase pH is correctly adjusted to ~2.6.
Q4: How can I prevent column contamination and carry-over? A: The LC method includes a washout gradient after the analytical run to remove strongly retaining compounds from the column. This step is crucial for maintaining performance and preventing carry-over in subsequent injections, which was confirmed during validation [1].
Based on the Safety Data Sheet (SDS), this substance requires careful handling. The table below summarizes the key hazard and precautionary information [1].
| Aspect | Details |
|---|---|
| Hazard Classification | Causes damage to organs; Highly flammable liquid and vapour [1]. |
| Signal Word | Danger [1]. |
| Key Personal Precautions | Avoid dust formation, breathing vapours, and skin/eye contact. Use personal protective equipment. Handle in a well-ventilated place. Avoid sources of ignition [1]. |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, gloves, and, if exposure limits are exceeded, a full-face respirator [1]. |
If exposure occurs, the SDS recommends the following first aid measures [1]:
The diagram below outlines the core workflow for safely handling this substance in a laboratory setting, based on the general safety guidelines provided in the search results [2] [1].
Q: What is the primary intended use of this product? A: This product is intended for use as a high-quality reference standard in analytical method development, validation, and quality control applications. It is strictly for analytical purposes and not intended for human use [2].
Q: Is there any specific analytical methodology available for this compound? A: While not a step-by-step protocol for this exact powder, a validated high-throughput LC-MS/MS method exists for quantifying amodiaquine and its metabolite (desethylamodiaquine) in plasma. This method uses a Zorbax SB-CN column and achieves a lower limit of quantification of 1.41 ng/ml for desethylamodiaquine, which could serve as a valuable reference for method development [3].
Q: What are the known biological effects of desethylamodiaquine? A: Desethylamodiaquine is the main active metabolite of the antimalarial drug amodiaquine [4] [5]. Research shows that it, along with the parent drug, causes concentration-dependent effects on heart rate, blood pressure, and ventricular repolarization (QT interval prolongation) in humans and isolated animal tissues [5].
The degradation of amodiaquine (AQ) and its metabolite, N-desethylamodiaquine (DEAQ), is primarily caused by their oxidation to reactive quinoneimine (QI) metabolites (AQ-QI and DEAQ-QI) [1] [2]. These QIs are protein-reactive and can lead to cytotoxicity [1]. The table below summarizes the core mechanism and major strategies to prevent degradation.
| Mechanism / Strategy | Key Enzymes Involved | Recommended Stabilization Approach |
|---|
| Oxidative Degradation [1] [2] | CYP450s (CYP2C8, CYP3A4, CYP2C9, CYP2D6) [2] | • Use acidified matrices • Maintain low temperatures • Add detoxifying enzymes | | Chemical Inhibition [3] | --- | Add reducing agents/cofactors (e.g., NADPH, NRH) to support NQO1/NQO2 activity. | | Enzymatic Detoxification [1] [3] | • GSTP1 (conjugation) • NQO1/NQO2 (reduction) | Consider cell models overexpressing these enzymes for cytotoxicity studies. |
The following protocols, derived from published LC-MS/MS methods, provide specific steps for stabilizing AQ and DEAQ in different biological matrices.
This protocol is based on a validated method that demonstrated long-term stability [4].
This method focuses on stabilizing the analytes during sample processing and storage [5].
To help visualize the relationship between degradation and stabilization, the following diagram maps the key pathways and experimental decision points.
Q1: What are the primary enzymes responsible for the bioactivation and degradation of DEAQ? The formation of the reactive DEAQ quinoneimine (DEAQ-QI) is primarily catalyzed by cytochrome P450 enzymes, with CYP2C8, CYP3A4, CYP2C9, and CYP2D6 being the main contributors [2]. High expression of these enzymes may be a risk factor for increased degradation and toxicity [2].
Q2: How can I protect my samples from degradation during in vitro cytotoxicity assays? For cell-based studies, consider overexpressing detoxifying enzymes. Research shows that Glutathione S-Transferase P1 (GSTP1) catalyzes the conjugation of DEAQ-QI with glutathione, protecting against cytotoxicity and apoptosis [1]. Similarly, the quinone reductases NQO1 and NQO2 can reduce these quinoneimines, and their protective role becomes crucial when other detoxification pathways are overwhelmed [3].
Q3: Why is an acidic mobile phase and pH control critical in the LC-MS/MS method? The reactive quinoneimine metabolites are highly unstable and prone to further reaction. Using an acidic mobile phase (e.g., pH 2.50) and acidified extraction solvents helps protonate the molecule, preventing its formation and stabilizing AQ and DEAQ throughout the analytical process [4] [5].
The table below summarizes the core characteristics of different validated methods to help you select an appropriate technique.
| Method Characteristic | HPLC-UV Method [1] | LC-MS/MS (SLE+ Plasma) [2] [3] | LC-MS/MS (Dried Blood Spot) [4] |
|---|---|---|---|
| Sample Type | Plasma | Plasma | Dried Blood Spot (DBS) |
| Sample Volume | 200 µL [1] | 100 µL [2] [3] | ~15 µL (equivalent from DBS) [4] |
| Extraction Method | Liquid-Liquid Extraction (Diethyl ether) [1] | Supported Liquid Extraction (SLE+) [2] [3] | Extraction with 0.5% formic acid in water:acetonitrile [4] |
| Analysis Instrument | HPLC with UV Detection [1] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [3] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4] |
| LLOQ (DAQ) | 100 ng/mL (Calibration range) [1] | 1.41 ng/mL [2] [3] | 3.13 ng/mL [4] |
| Key Advantages | Cost-effective; suitable for resource-limited settings [1] | High sensitivity & throughput; low sample volume [2] [3] | Minimal invasive sampling; excellent stability; ideal for field/pediatric studies [4] |
| Reported Extraction Recovery | DAQ: 68.9% [1] | DAQ: 66% to 76% [2] [3] | Not explicitly stated |
The following workflow diagrams illustrate the general steps involved in these analytical processes.
Here are solutions to common challenges encountered during method development and validation.
Q1: I work in a resource-limited setting. What is a robust but more accessible method for quantifying DAQ?
Q2: What are the major considerations when choosing between plasma and dried blood spot (DBS) sampling?
Q3: My extraction recovery for DAQ is low and inconsistent. How can I improve it?
Q4: How can I ensure my method is sufficiently sensitive for pharmacokinetic tail-concentration monitoring?
Q5: My method validation failed precision and accuracy criteria. What should I check?
Q6: I am observing significant matrix effects or carry-over in my LC-MS/MS method. How can I troubleshoot this?
The following diagram outlines a logical troubleshooting process for common problems.
The table below summarizes key data on N-Desethyl amodiaquine's solubility and stability to help you select an appropriate solvent system [1] [2].
| Property | Detail |
|---|---|
| Molecular Weight | 327.81 g/mol [1] [2] |
| CAS Number | 79352-78-6 [1] [2] |
| Purity | ≥98% [1] |
| Solubility in DMSO | ~100 mg/mL (~305 mM) [1] [2] |
| Recommended Stock Concentration | 10 mM - 100 mg/mL [1] [2] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) [1] |
| Storage (Solution) | -80°C (6 months); -20°C (1 month) [1] |
Compatible Formulations for In Vivo Research [1] [2]:
Here are standard protocols for preparing working solutions using the compatible formulations listed above [1].
This aqueous-soluble system is suitable for most in vivo applications.
This formulation uses a cyclodextrin-based solubilizing agent.
This workflow outlines the decision process for preparing these formulations:
Q1: What is the maximum concentration of N-Desethyl amodiaquine I can prepare in DMSO, and how should I store it? You can prepare concentrated stock solutions up to 100 mg/mL (~305 mM) in DMSO [1] [2]. For long-term stability, aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles to prevent compound degradation or precipitation [1].
Q2: I need to prepare a solution for an animal study. Which formulation do you recommend and why? For most in vivo studies, Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) is recommended [1] [2]. This formulation is aqueous-soluble and well-tolerated. It is crucial to prepare the solution by adding the co-solvents sequentially and in the order specified in Protocol 1 to ensure a clear, stable solution and prevent precipitation at any step [1].
Q3: The powder was stored correctly, but my stock solution precipitated after thawing. How can I fix this? Precipitation can occur due to rapid temperature changes or exceeding the solubility limit in your specific formulation. Try gently warming the solution in a water bath (do not exceed 37°C) and vortexing. If the precipitate does not dissolve, prepare a fresh stock solution. For future preparations, ensure all solvents are at room temperature before mixing and consider brief sonication to aid dissolution after preparation [1] [2].
Q4: Can I use water or saline directly to dissolve N-Desethyl amodiaquine? No. N-Desethyl amodiaquine has low aqueous solubility and requires an organic co-solvent like DMSO for initial solubilization before being diluted into aqueous-based formulations like the ones described above [1] [2].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in working solution | Solvents mixed in incorrect order; temperature shock; exceeding solubility. | Follow the sequential order of addition; ensure all solvents at RT; gently warm and vortex. |
| Low recovery in analytical assays | Non-specific binding to vials/plates; compound instability. | Use low-binding labware; acidify the solvent system (e.g., add 0.1% formic acid) if compatible with your assay [3]. |
| Inconsistent biological activity | Degraded stock solution; inaccurate concentration. | Use a freshly prepared stock solution; verify concentration via UV-Vis or HPLC if possible. |
Q1: Why is lyophilization used for sensitive drug compounds like desethylamodiaquine? Lyophilization preserves the stability and efficacy of heat-sensitive molecules by removing water at low temperatures. This process significantly slows down degradation reactions that occur in liquid states, extending shelf life and often allowing for storage at refrigerated or room temperatures, which is crucial for distribution [1] [2].
Q2: What are the critical temperature parameters I need to determine for a new formulation? Identifying the critical temperature is the most important step to avoid product collapse during primary drying. This is either the eutectic temperature (Te) for crystalline solutes or the glass transition temperature (T'g) of the frozen concentrate for amorphous solutes. The product temperature during primary drying must remain below this critical point [3] [4].
Q3: What excipients are commonly used in lyophilized formulations and why? A balanced mix of excipients is essential for a successful lyophilized cake:
Q4: How is residual moisture controlled, and why is it important? Residual moisture is primarily removed during the secondary drying stage by gently raising the shelf temperature to desorb bound water [6] [3]. The goal is typically to reduce moisture to <1% [5]. Low residual moisture is critical for long-term stability, as it prevents hydrolysis and chemical degradation [6] [7].
The following diagram outlines the key stages in developing and optimizing a lyophilization cycle, from formulation to final validation.
The table below summarizes common problems, their root causes, and potential solutions.
| Problem | Root Cause | Solution |
|---|---|---|
| Cake Collapse | Primary drying temperature exceeds the formulation's critical (collapse) temperature [3]. | Lower the shelf temperature during primary drying. Use controlled nucleation for more uniform freezing [4]. |
| Poor Reconstitution | Improper formulation or high residual moisture causing slow or incomplete dissolution [5]. | Optimize cryoprotectants and bulking agents. Ensure secondary drying adequately removes bound water [1]. |
| Melt-Back | Temperature exceeds the eutectic melting point of a crystalline formulation [3]. | Confirm the eutectic temperature (Te) via DSC and ensure primary drying conditions remain below it. |
| High Residual Moisture | Inadequate secondary drying temperature or time [5] [7]. | Increase shelf temperature and/or duration of secondary drying. Use TGA to verify moisture content [7]. |
| Vial Breakage | Crystallization of bulking agents (e.g., mannitol, glycine) can create mechanical stress [2]. | Characterize the solid state of excipients using XRPD. Adjust the formulation or freezing protocol to control crystallization [2]. |
1. Thermal Characterization using Modulated Differential Scanning Calorimetry (mDSC)
2. Residual Moisture Analysis using Thermogravimetric Analysis (TGA)
| Property | Amodiaquine (AQ) | N-Desethylamodiaquine (N-DEAQ) | Notes / Sources |
|---|---|---|---|
| Status | Parent Drug (Pro-drug) | Active Metabolite | [1] |
| In Vitro Antiplasmodial Activity (IC₅₀) | |||
| • Field Isolates (Mean) | 18.2 nM | 67.5 nM | AQ was ~3.5x more potent than N-DEAQ in this study [2]. |
| • Strain 3D7 | Information Missing | 25 nM | [3] [4] |
| • Strain V1/S | Information Missing | 97 nM | [3] [4] |
| Pharmacokinetics | |||
| • Half-Life | Short (~5 hours) | Long (6 days - 3 weeks) | The long half-life of N-DEAQ contributes to the therapeutic effect [5] [1]. |
| • Volume of Distribution (Vd) | 17-34 L/kg | Information Missing | [1] |
| Key Characteristics | Rapidly absorbed; converted to N-DEAQ. | Primary active agent; long duration of action. | [5] [1] |
The data in the table above is derived from established experimental protocols. Here are the key methodologies used in the cited research:
The following diagram illustrates the metabolic pathway of Amodiaquine and the shared mechanism of action between the parent drug and its active metabolite:
As shown in the diagram, AQ acts as a pro-drug and is rapidly converted in the body to its active form, N-DEAQ, primarily by the liver enzyme CYP2C8 [7] [1]. While AQ has some inherent activity, N-DEAQ is the primary mediator of the therapeutic effect.
Both compounds are 4-aminoquinolines and share the same core mechanism of action: they inhibit the detoxification of heme (a toxic byproduct of hemoglobin digestion) in the malaria parasite. The parasite polymerizes heme into non-toxic hemozoin, and these drugs block this process by binding to heme, leading to toxic accumulation and parasite death [8] [1].
Understanding the differences between AQ and N-DEAQ is critical in several contexts:
The table below summarizes key findings from comparative studies on desethylamodiaquine (the active metabolite of amodiaquine) and amodiaquine itself.
| Compound | Mean IC₅₀ (nM) against Field Isolates | Relative Potency (vs. Amodiaquine) | Correlation with Chloroquine Resistance | Study Details |
|---|---|---|---|---|
| Desethylamodiaquine (dAQ) | 67.5 nM [1] [2] | Approximately 3.5 times lower than amodiaquine [1] [2] | Significant rank-order correlation with chloroquine IC₅₀ [1] [2] | Isolates: 35 field isolates from E. Thailand (1985). Assay: In vitro inhibition of schizont maturation [1]. |
| Amodiaquine (AQ) | 18.2 nM [1] [2] | (Baseline) | No significant correlation with chloroquine IC₅₀ [1] [2] | As above. |
| Chloroquine (CQ) | 313 nM [1] [2] | N/A | N/A | As above. |
To ensure reproducibility, here are the methodologies used in the cited studies.
The activity of 4-aminoquinolines and the basis for cross-resistance are closely linked to the parasite's digestive vacuole and specific genetic mutations.
The conceptual flow above shows that cross-resistance between chloroquine and desethylamodiaquine is linked to mutations in the PfCRT protein [4] [5]. The K76T mutation is particularly critical [4]. Research suggests that PfCRT functions as a channel, and these mutations may allow chloroquine to be effluxed from the digestive vacuole, reducing its concentration and effectiveness [5]. The significant correlation between chloroquine and desethylamodiaquine IC₅₀ values suggests this resistance mechanism also impacts the metabolite [1] [2].
The tables below summarize the quantitative data from key studies on the metabolism and bioactivation of amodiaquine (AQ) and its metabolite, N-desethylamodiaquine (DEAQ).
Table 1: Enzyme Kinetics of Amodiaquine (AQ) Metabolism and Bioactivation
| Reaction Type | CYP Isoform(s) Involved | Kinetic Parameters (Km, Vmax, CLint) | Experimental System | Citation |
|---|
| N-desethylation (Formation of DEAQ) | CYP2C8 (Principal) | HLM: Km 2.4 µM, Vmax 1462 pmol/min/mg rCYP2C8: Km 1.2 µM, Vmax 2.6 pmol/min/pmol P450 | Human liver microsomes (HLM), Recombinant CYP (rCYP) | [1] | | Bioactivation (to Quinoneimine) | CYP2C8, CYP2C9, CYP2D6, CYP3A4 | HLM: Km 11.5 µM, Vmax 59.2 pmol/min/mg, CLint 5.15 µl/min/mg | Human liver microsomes (HLM), Recombinant human CYPs | [2] [3] |
Table 2: Enzyme Kinetics of N-desethylamodiaquine (DEAQ) Bioactivation
| Reaction Type | CYP Isoform(s) Involved | Kinetic Parameters (Km, Vmax, CLint) | Experimental System | Citation |
|---|---|---|---|---|
| Bioactivation (to Quinoneimine) | CYP2C8, CYP2C9, CYP2D6, CYP3A4 | HLM: Km 6.1 µM, Vmax 5.5 pmol/min/mg, CLint 0.90 µl/min/mg | Human liver microsomes (HLM), Recombinant human CYPs | [2] [3] |
The following diagram illustrates the central role of CYP enzymes in the metabolism of amodiaquine and the formation and subsequent bioactivation of its metabolite, DEAQ.
Diagram: CYP-Mediated Metabolism and Bioactivation of Amodiaquine and N-desethylamodiaquine. This figure outlines the metabolic pathways where specific CYP enzymes process AQ and DEAQ, leading to the formation of reactive quinoneimine metabolites associated with hepatotoxicity risk.
For researchers aiming to replicate or compare with these findings, here is a summary of the key methodologies used in the cited literature.
1. Human Liver Microsome (HLM) Incubations
2. Recombinant Human CYP (rCYP) Assays
3. CYP Inhibition Studies
4. Trapping Reactive Metabolites
The data reveals several critical points for your comparison guide:
N-Desethyl amodiaquine is the major active metabolite of the antimalarial drug Amodiaquine [1] [2]. Its primary mechanism of action involves binding to and inhibiting the parasite enzyme heme polymerase (also referred to as heme detoxification protein) [3].
During its blood stage, the Plasmodium parasite digests hemoglobin within its digestive vacuole, releasing toxic heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into a non-toxic pigment called hemozoin [4]. The following diagram illustrates this process and the site of DEAQ's action:
This disruption prevents the detoxification of heme, leading to a buildup of toxic heme within the parasite, which is ultimately lethal [3].
While direct binding affinity (e.g., Kd, Ki) for heme polymerase is not reported in the searched literature, other quantitative data demonstrate DEAQ's potent antimalarial activity, which is a direct consequence of heme polymerase inhibition.
Table: Antiplasmodial Activity of N-Desethyl Amodiaquine
| Plasmodium falciparum Strain | IC₅₀ Value | Experimental Context | Source |
|---|---|---|---|
| 3D7 | 25 nM | In vitro inhibition | [2] |
| V1/S | 97 nM | In vitro inhibition | [2] |
The IC₅₀ (Half Maximal Inhibitory Concentration) represents the concentration of a drug required to reduce parasite growth by 50% in an in vitro assay. The lower IC₅₀ against the 3D7 strain indicates greater potency, and the difference between strains may reflect underlying variations in parasite susceptibility [2].
For researchers, understanding the methods used to generate this data is crucial. The following are standard protocols for studying hemozoin formation inhibition and antiplasmodial activity.
Table: Summary of Key Experimental Methodologies
| Method Goal | General Protocol Outline | Key Measured Output |
|---|---|---|
| β-Hematin Formation Inhibition | Incubate heme with test compound under biomimetic conditions (acidic pH, lipid/aqueous interface). Measure unconverted heme using a pyridine assay [4]. | Percentage inhibition of β-hematin (synthetic hemozoin) formation at a given drug concentration. |
| In Vitro Antiplasmodial Activity (IC₅₀) | Culture P. falciparum parasites. Expose synchronized cultures to serial drug dilutions. Measure parasite viability via assays like [³H]-hypoxanthine incorporation or SYBR Green staining [2]. | Dose-response curve and IC₅₀ value. |
The table below summarizes the key experimental findings regarding the toxicity of amodiaquine (ADQ) and its major metabolite, N-desethylamodiaquine (NADQ, also abbreviated as DEAQ in some studies).
| Toxicity Parameter | Amodiaquine (ADQ) | N-desethylamodiaquine (NADQ/DEAQ) | Experimental Context |
|---|---|---|---|
| General Cytotoxicity | Toxic [1] | More toxic than ADQ [2] [3] | In vitro, 48-hour treatment in HepG2 cells (human hepatic cell line) [2]. |
| Hepatotoxicity & Apoptosis | Induces apoptosis via modulating Bcl-2 family proteins (decreases anti-apoptotic, increases pro-apoptotic) [2]. | Induces apoptosis via activating MAPK signaling pathways (increases phosphorylation of JNK, ERK1/2, p38) [2]. | In vitro, 48-hour treatment in HepG2 cells [2]. |
| Hematological Toxicity | Significant toxicity towards mononuclear leucocytes (MNL) and granulocyte/monocyte colony forming units (GM-CFU) [1]. | Significant toxicity towards mononuclear leucocytes (MNL) and granulocyte/monocyte colony forming units (GM-CFU); more toxic than ADQ towards MNL after long incubation [1]. | In vitro, using cells from haematologically normal subjects [1]. |
| Cardiovascular Effects | Active metabolite responsible for pharmacological and toxicological effects [4]. Associated with sinus bradycardia in patients [4] [5]. | The main metabolite, DEAQ, is responsible for the drug's effects. Bradycardia coincides with its peak plasma concentrations [4]. | Clinical observations and individual patient meta-analysis [4] [5]. |
| Enzyme Inhibition | Inhibits CYP2D6 and CYP2C9 activity in vivo [6]. | Contributes to the inhibition of CYP2D6 and CYP2C9 activity in vivo [6]. | Clinical study in healthy volunteers using a drug cocktail probe [6]. |
For researchers looking to replicate or understand the foundational studies, here is a summary of the key methodologies cited.
Cytotoxicity and Apoptosis in Hepatic Cells [2]
Hematological Toxicity Assessment [1]
In Vivo Enzyme Inhibition (CYP450) [6]
The metabolic activation of amodiaquine is a key step in its therapeutic action and toxicity. The primary enzyme responsible for this conversion is CYP2C8 [7]. The following diagram illustrates the metabolic fate of amodiaquine and the distinct apoptotic pathways triggered by the parent drug and its metabolite.
The diagram shows that while both compounds ultimately lead to programmed cell death, they do so through different signaling pathways, which is a critical consideration for understanding their toxicological profiles.
The data reveals several critical points for professionals in drug development:
The core difference in immunoassay performance for detecting Amodiaquine (AQ) hinges on the specificity of the monoclonal antibody used. The following table summarizes the key characteristics of two mAbs, JUN7 and TE7, as detailed in the research.
| Monoclonal Antibody | Cross-Reactivity with N-DEAQ | Assay Formats Developed | Primary Application Context | Key Differentiating Fact |
|---|---|---|---|---|
| JUN7 [1] | 72.7% [1] | icELISA, Lateral Flow Immunoassay (LFIA), Combination Dipstick [1] | Drug quality control in fixed-dose combinations [1] | Recognizes AQ and its major metabolite N-DEAQ. |
| TE7 [1] | 9.5% [1] | icELISA [1] | Pharmacokinetic studies in serum [1] | Highly specific for the parent drug, AQ. |
The selection between these antibodies is application-dependent [1]:
The quantitative performance data for the immunoassays developed using these antibodies are as follows:
Table: Quantitative Assay Performance Parameters [1]
| Assay Format | Based on mAb | IC₅₀ (ng/mL) | Working Range (ng/mL) | Key Application & Context |
|---|---|---|---|---|
| icELISA | JUN7 | 0.16 | 0.06 – 0.46 | Drug quality control (compatible with HPLC results) [1] |
| Lateral Flow (LFIA) | JUN7 | - | 2.58 – 30.86 | Drug quality control (compatible with HPLC results) [1] |
| icELISA | TE7 | 0.38 | 0.14 – 1.67 | Pharmacokinetic study in rat serum (consistent with prior studies) [1] |
The development of these specific immunoassays involved a multi-stage process, summarized in the workflow below.
The key stages of the experimental protocol are [1]:
When planning to develop or use an immunoassay for AQ, consider that the cross-reactivity profile is not an inherent property of the drug molecule itself, but of the antibody used as the detection reagent [1] [2]. The structural similarity between AQ and N-DEAQ makes it challenging to develop highly specific antibodies, which is why careful antibody screening and selection is the most critical step in the process [1].
The table below summarizes key pharmacokinetic parameters of DEAQ from human studies and animal models.
| Species / Population | Matrix / Condition | Tmax (h) | Cmax | t1/2 (h) | AUC | Source / Context |
|---|---|---|---|---|---|---|
| Human (Adults & Children) | Whole blood / Uncomplicated malaria [1] [2] | ~72 (Median) | 565 ng/mL (Median) | 196.4 (Median) | 116,100 ng·h/mL (Median) | Artesunate-amodiaquine fixed-dose combination |
| Human (Pregnant women) | Plasma / P. vivax malaria [3] | Not specified | ~0.33 µM* | ~20.4* | ~10.50 h·µM* | Amodiaquine monotherapy |
| Mouse (A/J, Female) | Plasma / Healthy [4] | 2.0 (Oral AQ) | 1.1 µM (Oral AQ) | 2.0 (Oral AQ) | 7.313 h·µM (Oral AQ) | Single oral dose of Amodiaquine |
| Rabbit (NZW) | Plasma / Healthy [4] | 4.0-5.3 (Oral AQ) | ~0.34-0.51 µM* (Oral AQ) | ~18.5-20.4* | ~10.50-13.89 h·µM* | Single intravenous dose of Amodiaquine |
Note: Values denoted with an asterisk () are approximate conversions or estimates from the source data. Tmax: Time to maximum concentration; Cmax: Maximum concentration; t1/2: Elimination half-life; AUC: Area under the concentration-time curve.*
The pharmacokinetic data were generated using well-established analytical and clinical protocols.
The following diagram illustrates the metabolic transformation of amodiaquine and a generalized workflow for pharmacokinetic study.
To obtain the specific purity comparison data for your guide, I suggest you consult the following sources:
While not a direct comparison, published research provides detailed methodologies for the quantification of amodiaquine and its metabolite, which form the basis of purity analysis. The table below summarizes a key method from the search results.
| Method | Key Feature | Application Context | Citation |
|---|---|---|---|
| Immunoassay Development (icELISA) | Uses monoclonal antibody (TE7) with low cross-reactivity (9.5%) to N-Desethyl amodiaquine [1]. | Selective quantification of the parent amodiaquine compound in the presence of its metabolite [1]. |
The experimental workflow for developing this specific analytical method can be visualized as follows:
The methodology from the search results involves several critical stages [1]: